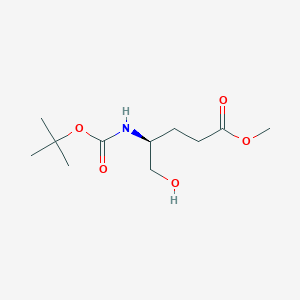

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

Description

BenchChem offers high-quality Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJJSKMYILGAM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a valuable chiral intermediate widely employed in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its stereodefined structure, featuring a protected amine and a primary alcohol, makes it an essential component for constructing a variety of bioactive compounds, including modified amino acids and peptide-based drugs.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in multi-step synthetic sequences.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is crucial for its effective use and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 126587-35-7 | [1] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1] |

| Molecular Weight | 247.29 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Boiling Point | 374.918 °C at 760 mmHg | [4] |

| Flash Point | 180.544 °C | [4] |

| Refractive Index | 1.463 | [4] |

| Storage | 2-8 °C | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate. Below are the expected characteristic signals for various spectroscopic techniques.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~3.70 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).

-

~3.60 - 3.40 ppm (m, 2H): Multiplet arising from the diastereotopic protons of the hydroxymethyl group (-CH₂OH).

-

~3.80 - 3.65 ppm (m, 1H): Multiplet for the proton at the chiral center bearing the Boc-amino group (-CH(NHBoc)-).

-

~2.40 ppm (t, 2H): Triplet for the protons on the carbon adjacent to the ester carbonyl group (-CH₂COOCH₃).

-

~1.90 - 1.70 ppm (m, 2H): Multiplet for the remaining methylene protons in the pentanoate chain.

-

~1.45 ppm (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.[6]

-

Broad singlet: A broad signal corresponding to the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

-

Expected Chemical Shifts (δ):

-

~174 ppm: Carbonyl carbon of the methyl ester.

-

~156 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~65 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

-

~52 ppm: Carbon of the methyl ester (-OCH₃).

-

~50 ppm: Chiral carbon attached to the nitrogen (-CH(NHBoc)-).

-

~31 ppm: Methylene carbon adjacent to the ester carbonyl.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~27 ppm: The remaining methylene carbon in the pentanoate chain.[7]

-

The FT-IR spectrum is used to identify the functional groups present in the molecule.

-

Characteristic Absorption Bands (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.[8]

-

~3350 cm⁻¹ (sharp): N-H stretching of the Boc-protected amine.

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.[9]

-

~1735 cm⁻¹ (strong): C=O stretching of the methyl ester.[10]

-

~1690 cm⁻¹ (strong): C=O stretching of the carbamate (Boc group).[10]

-

~1160 cm⁻¹: C-O stretching.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected m/z values (ESI+):

-

[M+Na]⁺: ~270.13

-

[M+H]⁺: ~248.15

-

Common Fragments: Loss of the Boc group (100 amu), loss of methanol, and cleavage of the pentanoate chain.[11]

-

Synthesis Protocol: A Self-Validating System

The synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is typically achieved from the readily available and chiral starting material, N-Boc-(S)-glutamic acid. The following protocol details a reliable and efficient method.

Diagram of the Synthetic Workflow

Caption: Synthetic route from N-Boc-(S)-glutamic acid.

Step-by-Step Methodology

-

Preparation of the Starting Material:

-

In a round-bottom flask, dissolve N-Boc-(S)-glutamic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).

-

-

Mixed Anhydride Formation:

-

To the cooled solution, add N-Methylmorpholine (NMM) dropwise while maintaining the temperature at -20 °C. The role of NMM is to act as a base to deprotonate the carboxylic acid, forming a carboxylate salt.[10]

-

After the addition of NMM, slowly add ethyl chloroformate. This reacts with the carboxylate to form a mixed carbonic-carboxylic anhydride. This activation of the carboxylic acid is crucial for the subsequent reduction.[12]

-

Stir the reaction mixture at -20 °C for 30 minutes to ensure complete formation of the mixed anhydride.

-

-

Chemoselective Reduction:

-

While maintaining the temperature at -20 °C, add sodium borohydride (NaBH₄) portion-wise. Sodium borohydride is a mild reducing agent that will selectively reduce the more reactive anhydride carbonyl group over the ester.[11]

-

Following the addition of NaBH₄, slowly add methanol to the reaction mixture. The methanol serves to both moderate the reactivity of the borohydride and to protonate the resulting alkoxide intermediate.

-

Allow the reaction to stir for an additional 1-2 hours, gradually warming to 0 °C.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

-

Causality Behind Experimental Choices

-

Low Temperature: The reaction is carried out at low temperatures (-20 °C) to minimize side reactions, such as racemization and decomposition of the mixed anhydride intermediate.[13]

-

N-Methylmorpholine (NMM): NMM is chosen as the base over other tertiary amines like triethylamine because it is known to cause less racemization during the formation of mixed anhydrides in peptide synthesis.

-

Ethyl Chloroformate: This reagent is an effective and common choice for the formation of mixed anhydrides, which are more reactive towards nucleophiles (in this case, the hydride from NaBH₄) than the original carboxylic acid.

-

Sodium Borohydride and Methanol: This combination allows for the chemoselective reduction of the activated carboxylic acid (the mixed anhydride) in the presence of the less reactive methyl ester. The in situ formation of alkoxyborohydrides from the reaction of NaBH₄ with methanol can enhance the reducing power.[11]

Applications in Drug Discovery and Development

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate serves as a critical chiral building block in the synthesis of a wide array of pharmaceutical agents. Its stereochemistry and functional groups allow for the precise construction of complex molecular architectures.

Synthesis of HIV Protease Inhibitors

This chiral synthon and its derivatives are utilized in the synthesis of non-peptidic HIV protease inhibitors. The hydroxyethyl amine isostere, which can be derived from this compound, is a key pharmacophore that mimics the transition state of the protease-catalyzed reaction, leading to potent inhibition of the viral enzyme.[3][6]

Precursor for Novel Amino Acids

The compound can be chemically modified to produce a variety of unnatural amino acids. These modified amino acids are then incorporated into peptides to enhance their stability, conformational properties, and biological activity. For instance, it can serve as a precursor for γ-amino acids, which are important components of various peptidomimetics and have shown promise in the development of new therapeutics.

Diagram of Application in Bioactive Molecule Synthesis

Caption: Role as a versatile chiral building block.

Conclusion

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a highly valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting groups make it an ideal starting material for the synthesis of a variety of complex and biologically active molecules. The robust and well-understood synthetic route from N-Boc-(S)-glutamic acid, coupled with its diverse applications, ensures its continued importance in the field of drug discovery and development.

References

-

(S)-4-[[(TERT-BUTOXY)CARBONYL]AMINO]-5-HYDROXYPENTANOIC ACID METHYL ESTER, 126587-35-7. Chemical Cloud Database. Available at: [Link]

-

Scheme 42: Syntheses of methyl (3S,4S)... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

- CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.

-

UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius. Semantic Scholar. Available at: [Link]

-

Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. ResearchGate. Available at: [Link]

-

Synthesis and Study of Peptidic Bacterial Siderophores. Newcastle University eTheses. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. PubChem. Available at: [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. National Institutes of Health. Available at: [Link]

-

13C NMR Chemical shifts of compounds 1-12. ResearchGate. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. Available at: [Link]

-

Spectral Line Survey Reveals New Molecules in Two Protoplanetary Disks. AAS Nova. Available at: [Link]

-

(R,E)-ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate. PubChem. Available at: [Link]

-

Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. The Royal Society of Chemistry. Available at: [Link]

-

HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. Education in Chemistry. Available at: [Link]

-

N-Boc-l-tryptophan methyl ester. Organic Syntheses Procedure. Available at: [Link]

-

2,5-Bis-(glutathion-S-yl)-alpha-methyldopamine, a putative metabolite of (+/-)-3,4-methylenedioxyamphetamine, decreases brain serotonin concentrations. PubMed. Available at: [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

-

Synthesis of BOC-L-Bpa. PrepChem.com. Available at: [Link]

Sources

- 1. chemcd.com [chemcd.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aasnova.org [aasnova.org]

(S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester characterization

An In-Depth Technical Guide to the Characterization of (S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other biologically active molecules. Its structure, containing a protected amine, a hydroxyl group, and a methyl ester, necessitates a multi-faceted analytical approach for complete characterization. This guide provides a comprehensive overview of the essential analytical techniques and expected outcomes for the verification of its chemical identity, purity, and stereochemical integrity. We will delve into the principles and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of (S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide and medicinal chemistry.[1][2] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting amino groups during complex synthetic sequences.[3] The title compound, (S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester, combines this key protecting group with a versatile hydroxypentanoic acid scaffold. This structure is of significant interest as it can be elaborated at the hydroxyl and ester functionalities to generate diverse molecular architectures. The defined (S)-stereochemistry at the C4 position is crucial for its application in the synthesis of stereospecific target molecules.

Given its importance, rigorous characterization is paramount to ensure the quality and reliability of this building block in subsequent synthetic steps. This guide provides a systematic approach to its characterization, explaining the "why" behind the "how" of each analytical technique.

Structural Elucidation and Verification

A combination of spectroscopic techniques is essential to confirm the covalent structure of (S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for this compound.

2.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.

-

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

-

Expected Chemical Shifts and Coupling Patterns:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Boc (t-butyl) | ~1.45 | singlet (s) | 9H | A characteristic and strong singlet for the nine equivalent protons of the Boc group. |

| Methylene (C2-H₂) | ~2.40 | triplet (t) | 2H | Protons adjacent to the ester carbonyl. |

| Methylene (C3-H₂) | ~1.80-1.95 | multiplet (m) | 2H | Diastereotopic protons, may show complex splitting. |

| Methine (C4-H) | ~3.80-4.00 | multiplet (m) | 1H | Chiral center proton, coupled to protons on C3 and C5. |

| Methylene (C5-H₂) | ~3.50-3.65 | multiplet (m) | 2H | Diastereotopic protons adjacent to the hydroxyl group and the chiral center. |

| Methyl Ester (O-CH₃) | ~3.70 | singlet (s) | 3H | A sharp singlet for the methyl ester protons. |

| Amine (N-H) | ~5.00-5.50 | broad singlet (br s) or doublet (d) | 1H | Chemical shift and multiplicity can be solvent-dependent. May show coupling to the C4 proton. |

| Hydroxyl (O-H) | Variable | broad singlet (br s) | 1H | Chemical shift is highly dependent on concentration and solvent. Can be confirmed by D₂O exchange. |

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

Expected Chemical Shifts:

| Assignment | Expected Chemical Shift (δ, ppm) |

| Boc (quaternary C) | ~80.0 |

| Boc (CH₃) | ~28.5 |

| Ester (C=O) | ~173.0-174.0 |

| Carbamate (C=O) | ~156.0 |

| Methyl Ester (O-CH₃) | ~52.0 |

| C2 | ~30.0-32.0 |

| C3 | ~33.0-35.0 |

| C4 | ~50.0-52.0 |

| C5 | ~64.0-66.0 |

A study on the ¹³C NMR of N-Boc protected amino acid derivatives in various solvents has shown that the chemical shifts of the carbonyl carbons can be influenced by solvent polarity and intramolecular hydrogen bonding.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

-

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain an accurate mass measurement.

-

-

Expected Results:

-

Molecular Ion: The expected molecular weight is 247.29 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 248.15 would be observed. Adducts with sodium [M+Na]⁺ at m/z 270.13 and potassium [M+K]⁺ at m/z 286.11 are also common.

-

Fragmentation: Tandem MS (MS/MS) can provide structural information. Characteristic losses from the Boc group are common, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on the absorption of infrared radiation.

-

Experimental Protocol:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3500-3200 | Broad |

| N-H (carbamate) | 3400-3200 | Medium, sharp |

| C-H (alkane) | 2980-2850 | Strong, sharp |

| C=O (ester) | ~1735 | Strong, sharp |

| C=O (carbamate) | ~1690 | Strong, sharp |

| C-O (ester, alcohol) | 1300-1000 | Strong |

The presence of two distinct carbonyl peaks is a key indicator of the ester and carbamate functionalities.[7][8]

Stereochemical Integrity Assessment

Confirming the enantiomeric purity of (S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester is critical for its intended applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[9]

-

Rationale for Method Development: The choice of a chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[9] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), needs to be optimized to achieve baseline separation of the enantiomers.

-

Experimental Protocol:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto a chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Elute with an isocratic mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate.

-

Detect the eluting compounds using a UV detector (if the compound has a chromophore) or a refractive index detector.

-

The (S)- and (R)-enantiomers will have different retention times. The enantiomeric excess can be calculated from the relative peak areas.

-

Data Summary and Visualization

Summary of Expected Characterization Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (ppm) | See Table in Section 2.1.1 |

| Coupling Constants | Consistent with proposed structure | |

| ¹³C NMR | Chemical Shifts (ppm) | See Table in Section 2.1.2 |

| MS (ESI+) | [M+H]⁺ | m/z 248.15 |

| [M+Na]⁺ | m/z 270.13 | |

| FTIR | Key Peaks (cm⁻¹) | ~3400 (O-H, N-H), ~2980 (C-H), ~1735 (C=O ester), ~1690 (C=O carbamate) |

| Chiral HPLC | Enantiomeric Excess | >98% for a high-purity sample |

Diagrams

Caption: Workflow for the synthesis and characterization of the target compound.

Caption: Chemical structure of the target molecule.

Conclusion

The comprehensive characterization of (S)-4-(Boc-amino)-5-hydroxypentanoic acid methyl ester relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight, FTIR spectroscopy identifies the key functional groups, and chiral HPLC verifies the enantiomeric purity. By following the protocols and understanding the expected outcomes outlined in this guide, researchers can confidently ascertain the quality of this important chiral building block, ensuring the success of their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- G. K. Suresh Kumar, et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1047-55.

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and.... Retrieved from [Link]

- S. G. V. S. S. S. Sri Ram, et al. (2011). A safe and efficient synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids. Tetrahedron Letters, 52(45), 5941-5943.

-

Newcastle University eTheses. (2022). Synthesis and Study of Peptidic Bacterial Siderophores. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

SPIE Digital Library. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. Retrieved from [Link]

-

MDPI. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) rosin and, b) reaction product and commercial abietic acid methyl ester (AAME std). Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. eMolecules (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | 146398-08-5 | Fisher Scientific [fishersci.com]

- 4. Ezetimibe Azetidinone Ring-opened Impurity | C24H23F2NO4 | CID 71316706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-4-[[(TERT-BUTOXY)CARBONYL]AMINO]-5-HYDROXYPENTANOIC ACID METHYL ESTER ,126587-35-7 _Chemical Cloud Database [chemcd.com]

- 6. mdpi.com [mdpi.com]

- 7. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-Depth Technical Guide to Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate: A Key Chiral Building Block in Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly amino acid derivatives, form the backbone of a vast array of pharmaceuticals. Among these, Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate stands out as a versatile and highly valuable chiral building block. Its bifunctional nature, possessing a protected amine, a hydroxyl group, and a methyl ester, allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex molecular targets. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and strategic applications in pharmaceutical research.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

| Property | Value | Source |

| CAS Number | 126587-35-7 | [1] |

| Molecular Formula | C11H21NO5 | [1] |

| Molecular Weight | 247.29 g/mol | |

| Appearance | White to off-white solid or oil | |

| Chirality | (S)-enantiomer | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

Synthesis Protocol: A Validated Pathway from L-Glutamic Acid

The most common and efficient synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate originates from the readily available and optically pure starting material, Boc-L-glutamic acid gamma-methyl ester. This multi-step process involves the selective reduction of the alpha-carboxylic acid to a primary alcohol.

Rationale for the Synthetic Strategy

The choice of Boc-L-glutamic acid gamma-methyl ester as the starting material is strategic. The Boc (tert-butoxycarbonyl) group provides robust protection for the amine functionality under the reaction conditions required for the reduction of the carboxylic acid, yet it can be readily removed under acidic conditions without affecting other functional groups. The pre-existing methyl ester at the gamma-position remains intact during the selective reduction of the alpha-carboxylic acid, thus preserving a key functional handle for further elaboration. The use of a mixed anhydride intermediate activates the alpha-carboxylic acid, rendering it susceptible to reduction by a mild reducing agent like sodium borohydride.

Experimental Workflow Diagram

Caption: Synthesis workflow for Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

Detailed Step-by-Step Methodology

The following protocol is adapted from a validated process.[2]

-

Dissolution and Cooling: Dissolve 50.0 g of 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in 200.0 ml of methyl tert-butyl ether at 25-30°C and stir for 20 minutes. Cool the resulting mixture to a temperature between -20 and -15°C.[2]

-

Mixed Anhydride Formation: To the cooled mixture, add 22.09 ml of N-Methylmorpholine followed by 19.05 ml of ethyl chloroformate, maintaining the temperature between -20 and -15°C. Stir the reaction mixture for 15 minutes to allow for the formation of the mixed anhydride.[2]

-

Filtration: Filter the mixture through a hyflow bed to remove the N-methylmorpholine hydrochloride salt that precipitates. Wash the hyflow bed with methyl tert-butyl ether to ensure complete transfer of the product.

-

Reduction: To the filtrate, add 10.90 g of sodium borohydride at -20 to -15°C and stir for 10 minutes. Slowly add 125.0 ml of methanol to the mixture, ensuring the temperature remains between -20 and -15°C. Stir the reaction for 1 hour.[2]

-

Quenching and Extraction: Slowly add hydrochloric acid solution to the reaction mixture to quench the excess sodium borohydride, keeping the temperature between -20 and -15°C. Add 250.0 ml of water to the mixture at 25-30°C and stir for 10 minutes. Separate the layers and extract the aqueous layer with methyl tert-butyl ether.[2]

-

Washing and Isolation: Combine the organic layers and wash with a sodium chloride solution at 25-30°C. Distill off the solvent completely from the organic layer at a temperature below 45°C under vacuum to obtain the title compound.[2]

Applications in Drug Development: A Gateway to Statin Side Chains

The true value of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate lies in its application as a chiral precursor for the synthesis of high-value pharmaceutical agents. One of the most significant applications is in the synthesis of the side chains of statin drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels.[3] The stereochemistry of the hydroxyl and amino groups in this building block is crucial for the biological activity of the final statin molecule.

Role in Statin Synthesis

Statins, such as Atorvastatin and Rosuvastatin, feature a dihydroxy heptanoic acid or heptenoic acid side chain that is essential for their inhibitory activity on HMG-CoA reductase.[3] Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate provides a key fragment of this side chain with the correct stereochemistry already established. Further chemical transformations, such as chain extension and modification of the ester and hydroxyl groups, allow for the elaboration of the full side chain, which is then coupled to the heterocyclic core of the statin molecule.

Illustrative Pathway: Incorporation into a Statin Precursor

Caption: Generalized pathway for the elaboration of the statin side-chain.

Conclusion

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a cornerstone chiral building block in asymmetric synthesis, particularly for pharmaceutical applications. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the construction of complex molecular architectures. The synthetic protocol detailed herein, starting from a readily available amino acid, offers a practical and scalable route to this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-characterized and accessible chiral building blocks will undoubtedly increase.

References

- WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. (n.d.). Google Patents.

-

Improved process for the preparation of (±) 4-amino-5-hexenoic acid. (2023). Technical Disclosure Commons. Retrieved January 27, 2026, from [Link]

-

Synthesis and Study of Peptidic Bacterial Siderophores. (2022). Newcastle University eTheses. Retrieved January 27, 2026, from [Link]

-

Scheme 42: Syntheses of methyl (3S,4S)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. (2025). Journal of Synthetic Chemistry. Retrieved January 27, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

- US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs. (n.d.). Google Patents.

- CN101190907A - Method for synthesizing statins compounds. (n.d.). Google Patents.

-

Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 23(1), 27–33. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(1), 1-27. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). Beilstein Journals. Retrieved January 27, 2026, from [Link]

-

Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

(S)-4-[[(tert-butoxy)carbonyl]amino]-5-hydroxypentanoic acid methyl ester, 126587-35-7. (n.d.). Chemical Cloud Database. Retrieved January 27, 2026, from [Link]

-

Synthesis of beta- and gamma-fluorenylmethyl esters of respectively N alpha-Boc-L-aspartic ... (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

Sources

The Cornerstone of Chiral Synthesis: A Technical Guide to Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

Introduction: The Strategic Importance of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Among the arsenal of chiral synthons available to the medicinal chemist, Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate stands out as a pivotal intermediate. Its stereodefined structure, featuring both a protected amine and a primary alcohol, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of this valuable building block, from its rational synthesis to its critical applications in the synthesis of life-saving therapeutics, including statins and HIV protease inhibitors. We will delve into the mechanistic underpinnings of its synthesis, provide detailed, field-proven protocols, and present a thorough characterization of this essential molecule.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

| Property | Value | Source |

| IUPAC Name | Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate | [1] |

| CAS Number | 126587-35-7 | [1] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1] |

| Molecular Weight | 247.29 g/mol | [2] |

| Appearance | White to off-white solid | Commercially available data |

| Chirality | (S)-enantiomer | [1] |

Strategic Synthesis: A Reliable Pathway from the Chiral Pool

The most common and economically viable synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate leverages the readily available chiral pool, specifically L-glutamic acid. This approach ensures the desired (S)-stereochemistry is carried through from the starting material. The synthetic strategy involves a three-step sequence: esterification of the distal carboxylic acid, protection of the amino group, and selective reduction of the proximal carboxylic acid.

Caption: Synthetic workflow from L-glutamic acid.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and scalable method for the preparation of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

Step 1: Methyl Esterification of L-Glutamic Acid

-

Rationale: The selective esterification of the γ-carboxylic acid of L-glutamic acid is achieved under acidic conditions. Methanol acts as both the solvent and the reactant, and a catalytic amount of sulfuric acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3]

-

Procedure:

-

Suspend L-glutamic acid (1 equivalent) in methanol (5-10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and concentrate under reduced pressure to obtain the crude L-glutamic acid-5-methyl ester.

-

Step 2: Boc Protection of the Amino Group

-

Rationale: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective reagent for this transformation.

-

Procedure:

-

Dissolve the crude L-glutamic acid-5-methyl ester (1 equivalent) in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium bicarbonate or triethylamine (2-3 equivalents).

-

Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.

-

Stir the mixture for 4-12 hours until the reaction is complete.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-glutamic acid 5-methyl ester.[4][5]

-

Step 3: Selective Reduction of the α-Carboxylic Acid

-

Rationale: The selective reduction of the α-carboxylic acid in the presence of the methyl ester is a critical step. This is typically achieved using a mixed anhydride method followed by reduction with sodium borohydride, or more directly with borane reagents. The borane-tetrahydrofuran complex (BH₃·THF) is particularly effective as it selectively reduces carboxylic acids over esters.[6][7] The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced.

-

Procedure (Mixed Anhydride Method):

-

Dissolve N-Boc-L-glutamic acid 5-methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

-

Add N-methylmorpholine (NMM) (1 equivalent) followed by the dropwise addition of ethyl chloroformate (1 equivalent).

-

Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride (1.5-2 equivalents) in a small amount of water and add it to the reaction mixture, maintaining the temperature below -10 °C.

-

Stir for 1-2 hours, then quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to afford Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

-

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data is representative for Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, 400 MHz) δ | 4.95 (br s, 1H), 3.80-3.70 (m, 1H), 3.67 (s, 3H), 3.65-3.55 (m, 1H), 3.52-3.42 (m, 1H), 2.40 (t, J=7.6 Hz, 2H), 1.95-1.80 (m, 2H), 1.44 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 173.8, 156.2, 79.6, 65.8, 51.7, 50.1, 30.6, 28.4, 28.3 |

| Mass Spectrometry (ESI+) | m/z 248.15 [M+H]⁺, 270.13 [M+Na]⁺ |

| FTIR (KBr, cm⁻¹) ν | 3430 (O-H), 3370 (N-H), 2978, 2955 (C-H), 1735 (C=O, ester), 1690 (C=O, carbamate), 1520, 1170 |

| Specific Rotation [α]D²⁰ | +2.5 (c 1.0, CHCl₃) |

Applications in Pharmaceutical Synthesis

The utility of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate as a chiral building block is demonstrated in the synthesis of several blockbuster drugs.

Precursor to Statin Side-Chains

Statins are a class of drugs used to lower cholesterol levels by inhibiting HMG-CoA reductase.[8] The characteristic dihydroxy heptanoic acid side-chain of many synthetic statins, such as atorvastatin and rosuvastatin, can be constructed from Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate. The molecule provides the C4 and C5 stereocenters, and the hydroxymethyl group serves as a handle for further elaboration into the full side-chain.

Key Intermediate for HIV Protease Inhibitors

HIV protease inhibitors are a critical component of highly active antiretroviral therapy (HAART). Darunavir, a potent second-generation protease inhibitor, incorporates a complex side-chain that can be synthesized from Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.[9][10][11][12] The inherent chirality and functional groups of this building block are strategically utilized to construct the intricate stereochemistry of the drug.

Caption: Applications in drug synthesis.

Conclusion

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a testament to the power of chiral building block-based synthesis in modern drug discovery. Its efficient and stereocontrolled preparation from L-glutamic acid, coupled with its versatile functional groups, makes it an invaluable tool for medicinal and process chemists. The ability to access complex and life-saving drugs such as statins and HIV protease inhibitors through pathways involving this intermediate underscores its significance. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a valuable resource for researchers dedicated to the advancement of pharmaceutical sciences.

References

-

PubChem. (n.d.). Pentanoic acid, 5-hydroxy-, methyl ester. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

- De Corte, B. L. (2014). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 18(4), 528–533.

- EP1554235B1. (2005). Process for synthesizing l-y-methylene glutamic acid and analogs.

- CN102725295A. (2012). Process for the preparation of darunavir and darunavir intermediates.

-

Rzepa, H. S. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

- CN1332152A. (2002). Synthesis of L-glutamic acid-5-methyl ester.

- White, J. D., et al. (2014). A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. The Journal of Organic Chemistry, 79(15), 6895–6905.

-

Fisher Scientific. (n.d.). N-Boc-L-glutamic acid 5-methyl ester, 95%. Retrieved from [Link]

-

Organic Chemistry. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. Retrieved from [Link]

- Wang, X., et al. (2018).

-

Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

- Smith, A. B., et al. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2086–2093.

- Kim, Y. G., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285.

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). N-BOC-L-GLUTAMIC ACID 5-METHYL ESTER. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

- G. I. Georg, et al. (2002). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Canadian Journal of Chemistry, 80(8), 1076-1083.

- Crimmins, M. T., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(17), 8051–8060.

- Koz, G., & Coskun, N. (2023). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Journal of Innovative Science and Engineering, 7(2), 160-166.

-

ClinPGx. (n.d.). Statin Pathway, Pharmacodynamics. Retrieved from [Link]

Sources

- 1. (S)-4-[[(TERT-BUTOXY)CARBONYL]AMINO]-5-HYDROXYPENTANOIC ACID METHYL ESTER ,126587-35-7 _Chemical Cloud Database [chemcd.com]

- 2. (R)-Methyl 4-(tert-butoxycarbonylamino)-5-hydroxypentanoate,Amino alcohols,CAS Number: 146398-08-5 CAS#: [m.chemicalbook.com]

- 3. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 4. N-Boc-L-glutamic Acid 5-Methyl Ester | LGC Standards [lgcstandards.com]

- 5. N-Boc-L-glutamic acid 5-methyl ester, 95% | Fisher Scientific [fishersci.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102725295A - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

- 12. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure starting materials is paramount. Chiral intermediates are the foundational elements upon which complex, stereospecific drug molecules are built. Among these, Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate has emerged as a versatile and highly valuable building block. Its structure, featuring a protected amine, a primary alcohol, and a methyl ester, offers multiple points for synthetic modification, making it a key intermediate in the synthesis of a range of bioactive molecules, including analogues of statins and HIV protease inhibitors.

This technical guide provides an in-depth exploration of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate, from its fundamental physicochemical properties to detailed protocols for its synthesis and characterization. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the technical knowledge and practical insights necessary to effectively utilize this compound in your research and development endeavors.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a chiral molecule whose utility is defined by its specific stereochemistry and the reactivity of its functional groups.

| Property | Value | Source(s) |

| Molecular Weight | 247.29 g/mol | N/A |

| Chemical Formula | C₁₁H₂₁NO₅ | N/A |

| CAS Number | 126587-35-7 | N/A |

| Appearance | Typically a white to off-white solid or a viscous oil | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents | N/A |

| Boiling Point | Approximately 374.9 °C at 760 mmHg | N/A |

| Flash Point | Approximately 180.5 °C | N/A |

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent elaboration of the amino group. This orthogonality is a cornerstone of modern peptide and medicinal chemistry.

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical for the compound's reactivity and its ability to impart chirality to a target molecule.

Caption: 2D structure of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is typically achieved from a readily available chiral starting material, such as a derivative of glutamic acid. The following protocol is a representative method.

Principle of the Synthesis

This synthesis involves the selective reduction of a carboxylic acid to a primary alcohol in the presence of an ester and a Boc-protected amine. The key is the activation of the terminal carboxylic acid to facilitate its reduction.

Experimental Workflow Diagram

Caption: Synthetic workflow for Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.

Detailed Step-by-Step Methodology

-

Dissolution: In a suitable reaction vessel, dissolve 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in methyl tert-butyl ether at room temperature. Stir until a homogeneous solution is obtained.

-

Cooling: Cool the reaction mixture to between -20 °C and -15 °C using an appropriate cooling bath.

-

Activation: To the cooled solution, add N-methylmorpholine followed by the dropwise addition of ethyl chloroformate, while maintaining the temperature between -20 °C and -15 °C. Stir the mixture for approximately 15 minutes. This step forms a mixed anhydride, activating the carboxylic acid for reduction.

-

Filtration: Filter the reaction mixture to remove any precipitated salts.

-

Reduction: To the filtrate, add sodium borohydride portion-wise, ensuring the temperature remains between -20 °C and -15 °C.

-

Methanol Addition: Slowly add methanol to the reaction mixture. This is an exothermic step and requires careful control of the addition rate to maintain the temperature. Stir for approximately 1 hour.

-

Quenching: Carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution.

-

Extraction: Allow the mixture to warm to room temperature and add water. Separate the organic layer and extract the aqueous layer with methyl tert-butyl ether.

-

Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Expected signals include:

-

A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

-

A singlet around 3.7 ppm for the three protons of the methyl ester.

-

Multiplets for the protons of the pentanoate backbone.

-

A broad signal for the amine proton.

-

A multiplet for the proton on the chiral center.

-

Signals for the diastereotopic protons of the CH₂OH group.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, including the carbonyls of the ester and the carbamate, the carbons of the t-butyl group, the methoxy carbon, and the carbons of the pentanoate chain.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique to determine the enantiomeric purity of the compound.

-

Stationary Phase: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is typically used.

-

Mobile Phase: A normal-phase mobile phase, often a mixture of hexane and isopropanol, or a reversed-phase mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile, can be employed.

-

Detection: UV detection is commonly used, typically at a wavelength where the Boc-protecting group or the ester carbonyl absorbs.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ or [M+Na]⁺ ions would be observed.

Applications in Drug Discovery and Development

The utility of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate lies in its role as a precursor to more complex molecules.

-

Statins and Analogues: This compound is a key building block for the synthesis of statin side chains. Statins are a class of drugs used to lower cholesterol levels and are among the most widely prescribed medications globally.[1][2]

-

HIV Protease Inhibitors: The hydroxypentanoate scaffold is found in several HIV protease inhibitors. The stereochemistry of this intermediate is crucial for the biological activity of the final drug molecule.

-

Peptidomimetics: The amino acid-like structure of this compound makes it a valuable starting material for the synthesis of peptidomimetics, which are designed to mimic or block the action of natural peptides.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a strategically important chiral building block with broad applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the synthesis of a variety of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to confidently and effectively utilize this valuable compound in their pursuit of new therapeutic agents.

References

-

Głowacka, I. E., Trocha, A., Wróblewski, A. E., & Piotrowska, D. G. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. ResearchGate. Retrieved from [Link]

-

Chemical Cloud Database. (n.d.). (S)-4-[[(tert-butoxy)carbonyl]amino]-5-hydroxypentanoic acid methyl ester. Retrieved from [Link]

-

Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378–387. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research, 88, 3–11. Retrieved from [Link]

-

Shattat, G. F. (2014). A Review Article on Statins: Mechanisms of Action and Their Possible Pleiotropic Effects. Scientia Pharmaceutica, 82(2), 229–243. Retrieved from [Link]

-

Newcastle University eTheses. (2022). Synthesis and Study of Peptidic Bacterial Siderophores. Retrieved from [Link]

-

Wiley Online Library. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Retrieved from [Link]

Sources

"Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate" NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

Introduction: Elucidating a Chiral Building Block

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a valuable chiral intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and biologically active molecules. Its structure incorporates several key functional groups: a methyl ester, a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, a primary alcohol, and a stereogenic center at the C4 position. The precise characterization of this molecule is paramount to ensure stereochemical integrity and purity for subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate, offering insights into spectral assignments, the reasoning behind observed chemical shifts and coupling patterns, and a robust experimental protocol for acquiring high-fidelity data.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate are numbered as follows. This systematic numbering will be used throughout the guide to correlate specific nuclei with their corresponding NMR signals.

Caption: Molecular structure and atom numbering scheme for spectral assignment.

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemical arrangement of the molecule. The data presented below are typical for this compound, recorded in a solvent like Chloroform-d (CDCl₃).

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H on N | ~5.1 - 5.4 | br d | ~8.0 | 1H | Amide Proton |

| H4 | ~3.8 - 4.0 | m | - | 1H | Methine Proton (on Chiral Center) |

| H on OMe | 3.67 | s | - | 3H | Methyl Ester Protons |

| H5, H5' | ~3.5 - 3.7 | m | - | 2H | Diastereotopic Methylene Protons |

| H on OH | ~2.5 - 3.0 | br s | - | 1H | Hydroxyl Proton |

| H2 | ~2.3 - 2.4 | t | ~7.5 | 2H | Methylene Protons α to Ester |

| H3 | ~1.7 - 1.9 | m | - | 2H | Methylene Protons |

| H on Boc | 1.45 | s | - | 9H | tert-Butyl Protons |

Expertise & Causality: Interpreting the ¹H NMR Spectrum

-

Boc Group (1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a characteristic sharp singlet with an integration of 9H. This is a hallmark signal for a Boc-protecting group.[1]

-

Aliphatic Chain (H2, H3): The protons at C2, being alpha to the electron-withdrawing ester carbonyl, are deshielded and appear further downfield (~2.3-2.4 ppm) compared to the C3 protons (~1.7-1.9 ppm). The C2 protons typically appear as a triplet due to coupling with the two adjacent C3 protons. The C3 protons will be a more complex multiplet due to coupling with both C2 and the single C4 proton.

-

Methyl Ester (3.67 ppm): Similar to the Boc group, the three protons of the methyl ester are equivalent and isolated from other protons, giving rise to a sharp singlet.

-

Chiral Center and Diastereotopicity (H4, H5): The proton at the stereocenter (H4) is attached to a carbon bearing both the nitrogen and the main alkyl chain, placing it in the range of 3.8-4.0 ppm. Its multiplicity is complex due to coupling with protons at C3 and C5. A critical feature is the diastereotopic nature of the two protons on C5 (H5, H5'). Because they are adjacent to a chiral center (C4), they are magnetically inequivalent. This means they have different chemical shifts and will couple not only to H4 but also to each other (geminal coupling), resulting in a complex multiplet rather than a simple triplet.

-

Labile Protons (NH, OH): The chemical shifts of the amide (NH) and hydroxyl (OH) protons are highly dependent on solvent, concentration, and temperature. They often appear as broad signals due to chemical exchange and quadrupole broadening from the nitrogen atom. A key validation step is to perform a D₂O exchange experiment; upon adding a drop of D₂O to the NMR tube, these signals will disappear as the protons are replaced by deuterium. The NH proton often shows coupling to the adjacent H4 proton, appearing as a broad doublet.[1]

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. All signals are singlets due to standard proton decoupling.

| Atom Position | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~174.0 | Ester Carbonyl Carbon |

| C (Boc C=O) | ~156.0 | Carbamate Carbonyl Carbon |

| C (Boc Quaternary) | ~79.5 | Quaternary tert-Butyl Carbon |

| C5 | ~64.0 | Hydroxymethyl Carbon |

| C4 | ~52.5 | Chiral Methine Carbon |

| C (OMe) | ~51.8 | Methyl Ester Carbon |

| C2 | ~31.0 | Methylene Carbon α to Ester |

| C3 | ~29.0 | Methylene Carbon |

| C (Boc Me) | ~28.5 | tert-Butyl Methyl Carbons |

Expertise & Causality: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbons (>150 ppm): The two C=O carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The ester carbonyl (C1) is typically found around 174 ppm, while the carbamate carbonyl of the Boc group appears slightly upfield around 156 ppm.[2][3]

-

Heteroatom-Bound Carbons (50-80 ppm): Carbons directly attached to electronegative oxygen or nitrogen atoms are shifted downfield. The quaternary carbon of the Boc group is characteristically found near 80 ppm. The C5 carbon, attached to the hydroxyl group, appears around 64 ppm.[3] The C4 methine carbon, attached to the nitrogen, is found near 52.5 ppm, and the methyl ester carbon is in a similar region at ~51.8 ppm.

-

Aliphatic Carbons (<40 ppm): The sp³ hybridized carbons of the alkyl chain and the Boc methyl groups appear in the upfield region of the spectrum. The three equivalent methyl carbons of the Boc group give a strong signal around 28.5 ppm.[4] The C2 and C3 methylene carbons are found at approximately 31.0 and 29.0 ppm, respectively.

Trustworthiness: A Self-Validating Experimental Protocol

To ensure the acquisition of accurate and reproducible NMR data, the following rigorous protocol should be followed. This methodology is designed to provide high-resolution spectra suitable for detailed structural analysis.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Causality in Experimental Choices

-

Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic molecules. However, for better observation of NH and OH protons, which can undergo rapid exchange in CDCl₃, DMSO-d₆ is an excellent alternative as it forms hydrogen bonds, slowing the exchange rate and resulting in sharper signals.

-

Spectrometer Frequency: While data can be obtained on lower field instruments, a spectrometer operating at 400 MHz or higher is recommended.[5] Higher field strengths increase chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex multiplets, which is crucial for this molecule.

-

D₂O Exchange: This is a simple and definitive experiment to confirm the identity of exchangeable protons (NH and OH). Their disappearance from the spectrum after adding D₂O provides irrefutable evidence of their assignment.

-

2D NMR Experiments: For complete and unambiguous assignment, especially of the overlapping C3 and C4 protons, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable. A COSY spectrum would show correlations between H2/H3, H3/H4, and H4/H5, confirming the proton connectivity along the carbon backbone. An HSQC spectrum would directly link each proton signal to the carbon it is attached to, confirming the assignments in the tables above.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][6]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][2]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link][1]

-

MDPI. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link][4]

-

DergiPark. N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. [Link][5]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to the Infrared Spectrum of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

Introduction: Elucidating Structure Through Vibrational Spectroscopy

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of chiral intermediates is paramount. Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate stands as a valuable building block, incorporating multiple functionalities within a single stereodefined molecule. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, ensuring the integrity of the molecular framework before its incorporation into larger, more complex target molecules.

This technical guide provides an in-depth analysis of the expected Fourier-transform infrared (FT-IR) spectrum of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate. Moving beyond a simple peak list, this document explains the rationale behind the expected absorptions, delves into the interplay of electronic and steric effects, and provides a field-proven protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR), a technique ideally suited for viscous liquid or solid samples.

Molecular Structure Analysis: A Sum of Functional Parts

To predict and interpret the IR spectrum, we must first dissect the molecule into its constituent vibrating components. Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate (Figure 1) possesses three key functional groups that will dominate the spectrum:

-

Primary Alcohol (-CH₂OH): The terminal hydroxyl group is capable of hydrogen bonding, which will significantly influence the position and shape of its stretching frequency.

-

N-Boc-carbamate: The tert-butoxycarbonyl (Boc) protecting group forms a carbamate linkage. This group has its own characteristic vibrations, including N-H stretching and a distinct carbonyl (C=O) stretch.

-

Methyl Ester (-COOCH₃): This functionality also contains a carbonyl group, which will exhibit a strong absorption band. Its position relative to the carbamate carbonyl is a key diagnostic feature.

The underlying aliphatic carbon chain will contribute to the C-H stretching and bending regions, providing a backdrop to the more prominent functional group signals.

Predictive IR Spectrum Analysis

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of specific chemical bonds. Based on established correlation tables and spectral data of analogous structures, we can predict the key features of the IR spectrum. The presence of both a hydroxyl and an N-H group introduces the possibility of extensive intra- and intermolecular hydrogen bonding, which can broaden peaks and shift them to lower wavenumbers.

The following table summarizes the expected vibrational modes, their anticipated locations, and the rationale for their assignment.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity & Shape | Rationale and Expert Insights |

| ~3350 (Broad) | O-H Stretch (Alcohol, H-bonded) | Strong, Broad | The presence of extensive hydrogen bonding in the condensed phase will cause significant broadening of the hydroxyl stretch.[1][2] This broad "tongue" is often one of the most recognizable features in the high-frequency region. |

| ~3300 (Sharper) | N-H Stretch (Carbamate) | Medium, Sharper (may overlap with O-H) | The N-H stretch of a secondary carbamate is expected in this region.[3] While also capable of H-bonding, N-H stretches are typically less broad and sharper than O-H stretches.[3] It will likely appear as a distinct shoulder on the broader O-H peak. |

| 2985-2850 | C-H Stretch (Aliphatic) | Medium-Strong | This region will contain multiple peaks corresponding to the asymmetric and symmetric stretching of sp³ C-H bonds in the methyl, methylene, and methine groups, including the prominent tert-butyl group.[4] |

| ~1735 | C=O Stretch (Methyl Ester) | Strong, Sharp | The carbonyl stretch of a saturated aliphatic ester typically appears at a relatively high frequency.[1][5] This is due to the inductive effect of the ester oxygen, which strengthens the C=O double bond. |

| ~1690 | C=O Stretch (Boc-Carbamate) | Strong, Sharp | The carbamate carbonyl (amide-like) absorbs at a lower frequency than the ester carbonyl. This is a critical distinction. The lone pair on the adjacent nitrogen atom participates in resonance, which lengthens and weakens the C=O bond, lowering its vibrational frequency.[6] This peak confirms the presence of the Boc-protecting group. |

| ~1520 | N-H Bend (Amide II Band) | Medium | This characteristic band in secondary amides and carbamates arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its presence is strong evidence for the carbamate linkage. |

| 1470-1365 | C-H Bend (Aliphatic) | Medium | This region includes scissoring and bending vibrations of the CH₂, CH₃, and tert-butyl groups. A distinct pair of bands around 1390 and 1365 cm⁻¹ is characteristic of the tert-butyl group due to symmetric and asymmetric deformations. |

| ~1250 & ~1160 | C-O Stretch (Ester & Carbamate) | Strong | Esters typically show two strong C-O stretching bands: an asymmetric C-C(=O)-O stretch (~1250 cm⁻¹) and a symmetric O-C-C stretch (~1100-1000 cm⁻¹).[5][7] The carbamate also contributes a strong C-N stretch in this region. These overlapping, strong absorptions confirm the ester and carbamate functionalities. |

| ~1050 | C-O Stretch (Primary Alcohol) | Medium-Strong | The C-O stretch of a primary alcohol provides a final confirmation of this functional group. |

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the method of choice for a viscous liquid or waxy solid like Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate. It requires minimal sample preparation, provides excellent sample contact, and is easy to clean.[8][9][10]

Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize for at least 15-30 minutes to ensure thermal equilibrium of the source and detector.[11]

-

Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-